(3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione
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Overview
Description
(3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolo[1,2-b][1,2]thiazole ring system. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets can be harnessed to develop new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-dione
- (3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-tetraone
Uniqueness
(3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3aS,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-12-5-2-6-7(9)4-13(10,11)8(6)3-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNFRRUGHADUJK-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(=O)CS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H]2C(=O)CS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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